molecular formula C¹³C₆H₈FN B1140940 4-Fluorobenzylamine-13C6 CAS No. 1189661-31-1

4-Fluorobenzylamine-13C6

Cat. No.: B1140940
CAS No.: 1189661-31-1
M. Wt: 131.1
InChI Key:
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Description

4-Fluorobenzylamine-13C6 is a labeled analog of 4-Fluorobenzylamine, where the benzene ring is substituted with a fluorine atom at the para position and six carbon atoms are replaced with carbon-13 isotopes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 4-Fluorobenzylamine involves the transition metal-assisted sodium borohydride reduction of 4-Fluorobenzonitrile. This method can be extended to borohydride exchange resin, enabling a viable option for automated syntheses .

Industrial Production Methods

Industrial production methods for 4-Fluorobenzylamine-13C6 are not extensively documented. the general approach involves the use of labeled precursors and isotopic exchange reactions to incorporate carbon-13 into the benzylamine structure .

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzylamine-13C6 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzylamines, nitrobenzylamines, and other functionalized derivatives .

Scientific Research Applications

4-Fluorobenzylamine-13C6 is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluorobenzylamine-13C6 involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in biochemical studies. The labeled carbon-13 atoms allow for detailed tracking and analysis using nuclear magnetic resonance (NMR) spectroscopy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorobenzylamine-13C6 is unique due to the presence of the fluorine atom and the carbon-13 isotopes. These features enhance its utility in various research applications, particularly in imaging and spectroscopy. The compound’s labeled nature allows for precise tracking and analysis, distinguishing it from other similar benzylamines .

Properties

IUPAC Name

(4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2/i1+1,2+1,3+1,4+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFVWLUQBAIPMJ-ZFJHNFROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.100 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 6-chloro-4-ethoxy-pyrido[3,2-d]pyrimidin-2-ylamine (0.22 g), 4-fluorobenzaldehyde (2.0 mmol), acetic acid 5.0 mmol) and molecular sieves (10 mg) in DCE (3 mL) was stirred at room temperature for 30 minutes. NaBH(OAc)3 was added portion by portion. The mixture was stirred for 16 hours, and then quenched by adding saturated aqueous NaHCO3. The solution was partitioned with DCM. The organic layer was dried over Na2SO4 and concentrated to afford the crude product which was purified by flash chromatography using hexane/ethyl acetate as eluting solvent. 0.33 g of 6-chloro-4-ethoxy-pyrido[3,2-d]pyrimidin-2-yl)-(4-fluoro-benzyl)-amine (Example 61) was obtained (yield: 50%) as a white solid which was characterized by its mass spectrum as follows: MS (m/z) 333.1 [M+H]+.
Quantity
0.22 g
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reactant
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2 mmol
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reactant
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5 mmol
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reactant
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3 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Among the advantages of the novel route of synthesis of raltegravir is the regioselective methylation of N-(4-fluorobenzyl)-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-1,6-dihydro-5-hydroxy-6-oxopyrimidine-4-carboxamide (VI) obtained by amidation of methyl-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-1,6-dihydro-5-hydroxy-6-oxopyrimidine-4-carboxylate (Va) with p-fluorobenzyl amine. The methylation reaction provides regioselectivity of more than 99% as against methylation of oxygen at 6th position, thereby resulting in a higher yield of more than 90%. The yield for the methylation reaction is in the range of 88 to 90%.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
N-(4-fluorobenzyl)-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-1,6-dihydro-5-hydroxy-6-oxopyrimidine-4-carboxamide
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

2-Chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-(4-fluoro-benzyl)-amine was prepared from 8-bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine (2.00 g, 8.60 mmol), and 4-fluorobenzylamine (1.11 mL, 9.72 mmol) in a manner analogous to Example 2d. Product isolated as an off-white solid, (1.94 g. 82%). 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 8.08 (d, J=6.5 Hz, 1H), 7.42 (m, 2H), 7.29 (m, 1H), 7.13 (t, J=17.1, 8.6 Hz, 2H), 6.95 (t, J=14.7, 7.3 Hz, 1H), 6.42 (d, J=7.8 Hz, 1H), 4.45 (d, J=6.0 Hz, 2H). 396b) N(8)-(4-Fluoro-benzyl)-N(2)-[3-(4-methyl-piperazin-1-yl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridine-2,8-diamine was prepared from (2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-(4-fluoro-benzyl)-amine (0.288 g, 1.04 mol) and 3-(4-methylpiperazin-1-yl)aniline (223 mg, 1.17 mol) in a manner analogous to Example 2d. Product isolated as red foam (83.06 mg, 18.5%). 1H NMR (400 MHz, (D3C)2SO, δ, pap): 9.16 (s, 1H), 7.96 (d, J=6.3 Hz, 1H), 7.43 (t, J=12.8, 6.7 Hz, 2H), 7.26 (m, 2H), 7.18-7.06 (m, 3H), 6.72 (t, J=14.3, 7.2 Hz, 1H), 6.45 (m, 2H), 6.32 (d, J=8.4 Hz, 1H), 4.50 (d, J=5.7 Hz, 2H), 3.11 (s, 4H), 2.45 (s, 4H), 2.22 (s, 3H). MS=432 (MH)+.
Quantity
2 g
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1.11 mL
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reactant
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[Compound]
Name
396b
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0 (± 1) mol
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reactant
Reaction Step Two
Name
(2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-(4-fluoro-benzyl)-amine
Quantity
0.288 g
Type
reactant
Reaction Step Two
Quantity
223 mg
Type
reactant
Reaction Step Two

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